4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline
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Description
“4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline” is an organic compound that can be used in the agrochemical, pharmaceutical, and dyestuff fields . It is an intermediate used to prepare aminopyridopyrimidinones as tyrosine kinase inhibitors and anticancer agents .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, serve as the basis for the synthesis of “4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline”. These compounds have unique biochemical properties and are used in the synthesis of many alkaloid natural products and drug candidates . A study on the synthesis and crystal structures of related compounds provides insights into the synthesis process .Molecular Structure Analysis
The molecular formula of “4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline” is C13H21N3O, and its molecular weight is 235.33 . Further details about its molecular structure can be found in various studies .Chemical Reactions Analysis
The chemical reactions involving “4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline” are complex and involve multiple hydrogen bonds . More detailed information about these reactions can be found in the referenced studies .Safety And Hazards
properties
IUPAC Name |
4-[4-(2-methoxyethyl)piperazin-1-yl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-17-11-10-15-6-8-16(9-7-15)13-4-2-12(14)3-5-13/h2-5H,6-11,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYIXSDJJBZCEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620804 |
Source
|
Record name | 4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline | |
CAS RN |
443915-51-3 |
Source
|
Record name | 4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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